molecular formula C16H16FNO2 B5533470 2-(3,4-dimethylphenoxy)-N-(4-fluorophenyl)acetamide

2-(3,4-dimethylphenoxy)-N-(4-fluorophenyl)acetamide

Cat. No. B5533470
M. Wt: 273.30 g/mol
InChI Key: FNOUVALTXYPMNR-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(4-fluorophenyl)acetamide is a compound of interest due to its potential utility in various fields, including organic synthesis and medicinal chemistry. Its properties and reactivity are determined by its specific functional groups and molecular structure.

Synthesis Analysis

The synthesis of related acetamide compounds often involves reactions between specific phenols and acetic acids or acetyl chlorides in the presence of base catalysts. For example, the synthesis of a closely related compound involved dissolving 2-chloro-N-(2,6-dimethylphenyl)acetamide in acetone, adding potassium carbonate, and then adding 5-(2-Hydroxyphenyl)-3-(4-fluorophenyl)phenyl-1,2,4-oxadiazole followed by refluxing for 12 hours (Ding et al., 2006).

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be elucidated using techniques such as X-ray crystallography. For instance, specific derivatives have been characterized, revealing their crystalline structure and providing insights into the molecular conformation that impacts their chemical behavior (E. Olszewska et al., 2011).

Chemical Reactions and Properties

Acetamide compounds participate in various chemical reactions, largely depending on their functional groups. The presence of the acetamide group influences their reactivity, allowing for nucleophilic substitution reactions, hydrolysis, and others. For instance, the introduction of the dimethylphenoxy and fluorophenyl groups can alter the compound's reactivity and interaction with biological targets (G. Sharma et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystal structure, can be determined experimentally. The orthorhombic crystal system of a related compound, along with its specific unit cell parameters, was identified, providing a basis for understanding the physical characteristics of similar acetamide derivatives (G. Sharma et al., 2018).

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11-3-8-15(9-12(11)2)20-10-16(19)18-14-6-4-13(17)5-7-14/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOUVALTXYPMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenoxy)-N-(4-fluorophenyl)acetamide

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